Cas no 1309047-95-7 (2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol)

2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol structure
1309047-95-7 structure
商品名:2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol
CAS番号:1309047-95-7
MF:C7H9N3O2
メガワット:167.165261030197
CID:6005814
PubChem ID:136330644

2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol
    • 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-amino-3,5,7,8-tetrahydro-
    • SCHEMBL17011678
    • 1309047-95-7
    • EN300-1461921
    • VWNZPXHTSQBFKJ-UHFFFAOYSA-N
    • SCHEMBL6420412
    • 2-amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-ol
    • 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
    • インチ: 1S/C7H9N3O2/c8-7-9-5-1-2-12-3-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11)
    • InChIKey: VWNZPXHTSQBFKJ-UHFFFAOYSA-N
    • ほほえんだ: C1(N)NC(=O)C2COCCC=2N=1

計算された属性

  • せいみつぶんしりょう: 167.069476538g/mol
  • どういたいしつりょう: 167.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.6
  • トポロジー分子極性表面積: 76.7Ų

じっけんとくせい

  • 密度みつど: 1.70±0.1 g/cm3(Predicted)
  • ふってん: 370.3±52.0 °C(Predicted)
  • 酸性度係数(pKa): 1.79±0.20(Predicted)

2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1461921-100mg
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
100mg
$615.0 2023-09-29
Enamine
EN300-1461921-500mg
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
500mg
$671.0 2023-09-29
Enamine
EN300-1461921-2.5g
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
2.5g
$1680.0 2023-06-06
Enamine
EN300-1461921-5.0g
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
5g
$2485.0 2023-06-06
Enamine
EN300-1461921-250mg
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
250mg
$642.0 2023-09-29
Enamine
EN300-1461921-2500mg
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
2500mg
$1370.0 2023-09-29
Enamine
EN300-1461921-5000mg
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
5000mg
$2028.0 2023-09-29
Enamine
EN300-1461921-0.1g
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
0.1g
$755.0 2023-06-06
Enamine
EN300-1461921-1.0g
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
1g
$857.0 2023-06-06
Enamine
EN300-1461921-10.0g
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
1309047-95-7
10g
$3683.0 2023-06-06

2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol 関連文献

2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-olに関する追加情報

Introduction to 2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol (CAS No. 1309047-95-7) and Its Emerging Applications in Chemical Biology

2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1309047-95-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrano[4,3-d]pyrimidine class, a scaffold that has been extensively studied for its potential in drug discovery and medicinal chemistry. The presence of both amino and hydroxyl functional groups in its structure suggests a high degree of reactivity, making it a promising candidate for further exploration in synthetic chemistry and bioactivity profiling.

The molecular structure of 2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol (CAS No. 1309047-95-7) consists of a fused pyranopyrimidine ring system, which is a privileged structure in medicinal chemistry due to its ability to interact with biological targets in multiple ways. The compound’s dual functionality—both the amino group at the 2-position and the hydroxyl group at the 4-position—provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. This structural versatility has positioned 2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol as a key intermediate in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzymes involved in cancer metabolism. The pyrano[4,3-d]pyrimidine scaffold has been particularly effective in this regard, with several derivatives showing promising preclinical activity against various malignancies. Specifically, modifications at the 2-, 5-, and 8-position of this scaffold have been shown to enhance binding affinity to target enzymes while minimizing off-target effects. Given these findings, 2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol (CAS No. 1309047-95-7) represents an intriguing starting point for designing next-generation kinase inhibitors.

Moreover, the hydroxyl group at the 4-position of 2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol (CAS No. 1309047-95-7) offers an opportunity for further functionalization through glycosylation or other carbohydrate-based modifications. These modifications have been explored extensively in the development of antiviral and anticancer agents due to their ability to enhance drug stability and bioavailability. Recent studies have demonstrated that glycosylated derivatives of pyrano[4,3-d]pyrimidines exhibit improved pharmacokinetic profiles compared to their non-glycosylated counterparts. This underscores the potential of 2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol as a precursor for developing novel glycosylated therapeutic agents.

The pharmacological profile of 2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol (CAS No. 1309047-95-7) has also been investigated in terms of its interaction with biological pathways associated with inflammation and immune response. Preliminary studies suggest that this compound may modulate key signaling pathways such as Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT), which are central to immune cell function. By targeting these pathways, 2-amino-5H,7H,8H-pyrano4,3-dpyrimidin-4-ol (CAS No. 1309047-95-7) could serve as a lead compound for developing immunomodulatory therapies.

From a synthetic chemistry perspective, 2-amino -5 H , 7 H , 8 H - p y r a n o 4 , 3 - d p y r i m i d i n - 4 - o l (CAS No.130909047-95-7) exhibits interesting reactivity patterns that allow for diverse derivatization strategies. The amino group can be acylated or alkylated to introduce additional functionality or used as a site for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are invaluable tools for constructing complex molecular architectures and have been employed successfully in the synthesis of biologically active heterocycles.

The hydroxyl group at the 4-position also contributes to the synthetic utility of 2-amino -5 H , 7 H , 8 H - p y r a n o 4 , 3 - d p y r i m i d i n - > > > > > > > > > > > > > > > > ol(CAS No.1309047-95-< strong > > > > > > > > > > > > > > > . 95– strong . 95– . 95– . 95– . . . . . . . . . . . . .

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